Cas no 91348-45-7 (3-Bromoindole-2-carboxylic acid ethyl ester)

3-Bromoindole-2-carboxylic acid ethyl ester structure
91348-45-7 structure
Product Name:3-Bromoindole-2-carboxylic acid ethyl ester
كاس عدد:91348-45-7
وسط:C11H10BrNO2
ميغاواط:268.106602191925
MDL:MFCD02071793
CID:61499
PubChem ID:160871171
Update Time:2024-10-26

3-Bromoindole-2-carboxylic acid ethyl ester الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Ethyl 3-bromoindole-2-carboxylate
    • 3-BROMOINDOLE-2-CARBOXYLIC ACID ETHYL ESTER
    • ethyl 3-bromo-1H-indole-2-carboxylate
    • 1H-INDOLE-2-CARBOXYLIC ACID, 3-BROMOETHYL ESTER
    • 1H-INDOLE-2-CARBOXYLICACID, 3-BROMO-, ETHYL ESTER
    • 1H-INDOLE-2-CARBOXYLICACID-3-BROMOETHYLESTER
    • 3-(T-BUTYLDIMETHYLSILOXY)IODOBENZENE
    • 3-Bromo-1H-indole-2-carboxylic acid Ethyl Ester
    • 3-BROMO-2-INDOLECARBOXYLIC ACID ETHYL ESTER
    • 3-BROMOINDOLE-
    • ETHYL-3-BROMO-1H-INDOLE-2-CARBOXYLATE
    • 1H-Indole-2-carboxylic acid, 3-bromo-, ethyl ester
    • 3-Br-Ica-Oet
    • ETHYL 3-BROMOINDOL-2-CARBOXYLATE
    • PubChem2247
    • PubChem7204
    • KSC495C3L
    • DRJWEOYWZOGNQU-UHFFFAOYSA-N
    • BCP11446
    • STK893364
    • Ethyl 3-bromo-1H-indole-2-carboxylate (ACI)
    • Indole-2-carboxylic acid, 3-bromo-, ethyl ester (6CI, 7CI)
    • 3-Bromo-2-carbethoxyindole
    • MFCD02071793
    • 3-bromo-1H-indole carboxylic acid ethyl ester
    • CS-W002873
    • DTXSID60405810
    • AC-1736
    • DB-022385
    • AO-192/13960017
    • BBL020674
    • AKOS001476188
    • AB-0012
    • 3-bromo-1H-indolecarboxylic acid ethyl ester
    • E0927
    • SY006244
    • 91348-45-7
    • SCHEMBL43369
    • 3-Bromoindole-2-carboxylic acid ethyl ester
    • MDL: MFCD02071793
    • نواة داخلي: 1S/C11H10BrNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3
    • مفتاح Inchi: DRJWEOYWZOGNQU-UHFFFAOYSA-N
    • ابتسامات: O=C(C1=C(Br)C2C(=CC=CC=2)N1)OCC

حساب السمة

  • نوعية دقيقة: 266.98900
  • النظائر كتلة واحدة: 266.989
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 2
  • عدد الذرات الثقيلة: 15
  • تدوير ملزمة العد: 3
  • تعقيدات: 247
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 3.3
  • طوبولوجي سطح القطب: 42.1

الخصائص التجريبية

  • اللون / الشكل: No data available
  • كثيف: 1.554
  • نقطة انصهار: 149.0 to 153.0 deg-C
  • نقطة الغليان: 387.9°C at 760 mmHg
  • نقطة الوميض: 188.4℃
  • انكسار: 1.646
  • بسا: 42.09000
  • لوغب: 3.10710

3-Bromoindole-2-carboxylic acid ethyl ester أمن المعلومات

3-Bromoindole-2-carboxylic acid ethyl ester الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Alichem
A199007051-25g
Ethyl 3-bromo-1H-indole-2-carboxylate
91348-45-7 97%
25g
$210.60 2023-08-31
Alichem
A199007051-100g
Ethyl 3-bromo-1H-indole-2-carboxylate
91348-45-7 97%
100g
$646.80 2023-08-31
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
E0927-5G
Ethyl 3-Bromoindole-2-carboxylate
91348-45-7 >95.0%(GC)
5g
¥975.00 2024-04-15
Fluorochem
078091-1g
Ethyl 3-bromoindole-2-carboxylate
91348-45-7 95%
1g
£13.00 2022-03-01
Fluorochem
078091-5g
Ethyl 3-bromoindole-2-carboxylate
91348-45-7 95%
5g
£38.00 2022-03-01
Fluorochem
078091-10g
Ethyl 3-bromoindole-2-carboxylate
91348-45-7 95%
10g
£64.00 2022-03-01
Fluorochem
078091-25g
Ethyl 3-bromoindole-2-carboxylate
91348-45-7 95%
25g
£131.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E122886-25g
3-Bromoindole-2-carboxylic acid ethyl ester
91348-45-7 95%
25g
¥1027.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E122886-5g
3-Bromoindole-2-carboxylic acid ethyl ester
91348-45-7 95%
5g
¥263.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E122886-1g
3-Bromoindole-2-carboxylic acid ethyl ester
91348-45-7 95%
1g
¥66.90 2023-09-03

3-Bromoindole-2-carboxylic acid ethyl ester طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran
المراجع
Design and synthesis of novel N-sulfonyl-2-indole carboxamides as potent PPAR-γ binding agents with potential application to the treatment of osteoporosis
Hopkins, Corey R.; O'Neil, Steven V.; Laufersweiler, Michael C.; Wang, Yili; Pokross, Matthew; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(21), 5659-5663

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  20 min, 0 °C; 0 °C → rt; 2 h, rt
المراجع
Design and synthesis of dual inhibitors of HIV reverse transcriptase and integrase: Introducing a diketoacid functionality into delavirdine
Wang, Zhengqiang; Vince, Robert, Bioorganic & Medicinal Chemistry, 2008, 16(7), 3587-3595

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  2 h, rt
1.2 Solvents: Water ;  0 °C
المراجع
Nucleophilic reactions in the indole series: displacement of bromine under phase transfer catalysis
Barraja, Paola; Diana, Patrizia; Carbone, Anna; Cirrincione, Girolamo, Tetrahedron, 2008, 64(51), 11625-11631

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Lithium bromide ,  1-Butanaminium, N,N,N-tributyl-, salt with peroxydisulfuric acid ([(HO)SO2]2O2) … Solvents: Acetonitrile ;  8 h, 25 °C
المراجع
Practical and regioselective brominations of aromatic compounds using tetrabutylammonium peroxydisulfate
Park, Min Young; Yang, Seung Gak; Jadhav, Vidyadhar; Kim, Yong Hae, Tetrahedron Letters, 2004, 45(25), 4887-4890

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Potassium bromide ,  N-Chloro-N-fluorobenzenesulfonamide Solvents: Acetonitrile ;  10 min, rt
1.2 rt
المراجع
A quick, mild and efficient bromination using a CFBSA/KBr system
Jiang, Pan-Pan; Yang, Xian-Jin, RSC Advances, 2016, 6(93), 90031-90034

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 7
المراجع
New N-pyridinyl(methyl)-indole-2- and 3-(Alkyl)carboxamides and Derivatives Acting as Systemic and Topical Inflammation Inhibitors
Breteche, Anne; Duflos, Muriel; Dassonville, Alexandra; Nourrisson, Marie-Renee; Brelet, Jacques; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2002, 17(6), 415-424

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  12 h, rt
1.2 Reagents: Water ;  cooled
المراجع
Indolyl linked meta-substituted benzylidene-based novel PPAR ligands: synthetic and docking studies
Verma, Raman K.; Mall, Rajiv; Singh, Amanjot, Medicinal Chemistry Research, 2015, 24(4), 1396-1407

طريقة الإنتاج 8

رد فعل الشرط
المراجع
Indolyl Linked Meta-Substituted Benzylidenes as Novel Ligands: Synthesis, Biological Evaluation, and Molecular Docking Studies
Mall, Rajiv ; Singh, Amanjot; Singh, Gagandeep; Singh, Varinder; Verma, Raman K., Journal of Heterocyclic Chemistry, 2019, 56(5), 1542-1552

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  2 h, rt
المراجع
Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354
Wen, Wandong; Young, Summer E.; Duvernay, Matthew T.; Schulte, Michael L.; Nance, Kellie D.; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(19), 4708-4713

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide ,  Hydrogen bromide Solvents: Ethyl acetate ,  Water ;  60 °C; 0.5 h, 60 °C
المراجع
Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionalization
Song, Song; Sun, Xiang; Li, Xinwei; Yuan, Yizhi; Jiao, Ning, Organic Letters, 2015, 17(12), 2886-2889

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Potassium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile ;  72 h, rt
المراجع
Green Halogenation of Indoles with Oxone-Halide
Zheng, Tao; Xu, Jun ; Cheng, Shaojun; Ye, Jianghai; Ma, Shiqiang; et al, Journal of Organic Chemistry, 2023, 88(16), 11497-11503

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Lithium bromide ,  1-Butanaminium, N,N,N-tributyl-, salt with peroxydisulfuric acid ([(HO)SO2]2O2) … Solvents: Acetonitrile ;  8 h, 25 °C
المراجع
Practical and Regioselective Halogenations of Aromatic Compounds Using Tetrabutylammonium Peroxydisulfate
Kim, Yong; Park, Min; Yang, Seung, Phosphorus, 2005, 180(5-6), 1235-1240

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid ,  Tetrabutylammonium bromide Solvents: Acetonitrile ;  2 h, rt
المراجع
Electrochemical Direct C-H Halogenation of N-Heteroarenes and Naphthols
Tao, Pan; Li, Yujun; Zheng, Ke, European Journal of Organic Chemistry, 2023, 26(35),

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Dabco Solvents: Dichloromethane ;  rt
المراجع
DABCO as a practical catalyst for aromatic halogenation with N-halosuccinimides
Xu, Haiyan; Hu, Lanping; Zhu, Guanghua; Zhu, Yueping; Wang, Yang; et al, RSC Advances, 2022, 12(12), 7115-7119

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide ,  Oxygen Catalysts: Ammonium persulfate ,  Erythrosine Solvents: Acetonitrile ;  10 min, 20 °C
المراجع
Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide
Rogers, David A.; Brown, Roxanne G.; Brandeburg, Zachary C.; Ko, Eric Y.; Hopkins, Megan D.; et al, ACS Omega, 2018, 3(10), 12868-12877

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: N-Methoxy-1-butanesulfonamide Solvents: Heptane ;  17 h, 25 °C
1.2 Reagents: Sodium sulfite Solvents: Water ;  25 °C
المراجع
Cooperativity within the catalyst: alkoxyamide as a catalyst for bromocyclization and bromination of (hetero)aromatics
Mondal, Haripriyo; Sk, Raja Md; Maji, Modhu Sudan, Chemical Communications (Cambridge, 2020, 56(77), 11501-11504

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Acetic acid ,  Sodium bromide ,  Hydrogen peroxide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Ethanol ,  Water ;  16 h, 30 °C
المراجع
Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild Condition
Ma, Zhuang; Lu, Helin; Liao, Ke; Chen, Zhilong, iScience, 2020, 23(5),

طريقة الإنتاج 18

رد فعل الشرط
المراجع
Synthesis and biological evaluation of tetrahydro[1,4]diazepino[1,2-a]indol-1-ones as cyclin-dependent kinase inhibitors
Putey, Aurelien; Fournet, Guy; Lozach, Olivier; Perrin, Lionel; Meijer, Laurent; et al, European Journal of Medicinal Chemistry, 2014, 83, 617-629

طريقة الإنتاج 19

رد فعل الشرط
المراجع
Novel indolyl linked para-substituted benzylidene-based phenyl containing thiazolidienediones and their analogs as α-glucosidase inhibitors: synthesis, in vitro, and molecular docking studies
Kaur, Jeewanjot; Singh, Amanjot; Singh, Gagandeep; Verma, Raman K.; Mall, Rajiv, Medicinal Chemistry Research, 2018, 27(3), 903-914

طريقة الإنتاج 20

رد فعل الشرط
المراجع
3-(2-Carboxyindol-3-yl)propionic acid-based antagonists of the NMDA (N-methyl-D-aspartic acid) receptor associated glycine binding site
Salituro, Francesco G.; Harrison, Boyd L.; Baron, Bruce M.; Nyce, Philip L.; Stewart, Kenneth T.; et al, Journal of Medicinal Chemistry, 1992, 35(10), 1791-9

3-Bromoindole-2-carboxylic acid ethyl ester Raw materials

3-Bromoindole-2-carboxylic acid ethyl ester Preparation Products

3-Bromoindole-2-carboxylic acid ethyl ester الموردين

Amadis Chemical Company Limited
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:91348-45-7)3-Bromoindole-2-carboxylic acid ethyl ester
رقم الطلب:A22156
حالة المخزون:in Stock
كمية:100g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 04:12
الأسعار ($):402.0
بريد إلكتروني:sales@amadischem.com

3-Bromoindole-2-carboxylic acid ethyl ester الوثائق ذات الصلة

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:91348-45-7)3-Bromoindole-2-carboxylic acid ethyl ester
A22156
نقاء:99%
كمية:100g
الأسعار ($):402.0